molecular formula C4H2BrIS B1337472 2-Bromo-3-iodothiophene CAS No. 24287-92-1

2-Bromo-3-iodothiophene

Cat. No.: B1337472
CAS No.: 24287-92-1
M. Wt: 288.93 g/mol
InChI Key: YDISVLUEVDWDIO-UHFFFAOYSA-N
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Description

2-Bromo-3-iodothiophene is a heterocyclic compound with a five-membered ring structure containing sulfur. The bromine atom is attached to the second carbon atom, and the iodine atom is attached to the third carbon atom within the ring. This compound is a versatile intermediate used in various fields, including organic synthesis, material science, and the pharmaceutical industry.

Synthetic Routes and Reaction Conditions:

    Halogenation of Thiophene: One common method involves the halogenation of thiophene derivatives.

    Cross-Coupling Reactions: Another method involves cross-coupling reactions using palladium or nickel catalysts.

Industrial Production Methods:

    Batch Processes: Industrial production often employs batch processes where the reaction conditions are carefully controlled to ensure the purity and yield of the product.

    Continuous Flow Systems: More advanced methods involve continuous flow systems, which offer better control over reaction parameters and can be scaled up more efficiently.

Types of Reactions:

    Substitution Reactions: this compound can undergo various substitution reactions, where the bromine or iodine atoms are replaced by other functional groups.

    Coupling Reactions: It is frequently used in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Palladium Catalysts: Palladium-based catalysts are commonly used in coupling reactions.

    Nucleophiles: For substitution reactions, nucleophiles such as amines and thiols are commonly used.

Major Products:

    Functionalized Thiophenes: The primary products are various functionalized thiophenes, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

2-Bromo-3-iodothiophene has a wide range of applications in scientific research:

    Organic Synthesis: It serves as a valuable building block for the synthesis of various functionalized thiophenes.

    Material Science: It is used in the development of organic semiconductors, organic field-effect transistors, and organic light-emitting diodes.

    Pharmaceutical Industry: This compound is utilized in the synthesis of biologically active molecules, including potential anticancer and anti-inflammatory agents.

Comparison with Similar Compounds

    2-Bromo-3-chlorothiophene: Similar in structure but with a chlorine atom instead of iodine.

    2-Iodo-3-bromothiophene: The positions of bromine and iodine are reversed.

    2,3-Dibromothiophene: Contains two bromine atoms instead of one bromine and one iodine.

Uniqueness:

    Reactivity: The presence of both bromine and iodine atoms in 2-Bromo-3-iodothiophene offers unique reactivity patterns, making it a versatile intermediate for various synthetic applications.

    Applications: Its dual halogenation allows for selective functionalization, which is advantageous in the synthesis of complex molecules.

Properties

IUPAC Name

2-bromo-3-iodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrIS/c5-4-3(6)1-2-7-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDISVLUEVDWDIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrIS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00448968
Record name 2-BROMO-3-IODOTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24287-92-1
Record name 2-BROMO-3-IODOTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00448968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2-bromo-3-iodothiophene useful in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis due to its regioselectivity in halogen-metal exchange reactions. [, ] This selectivity arises from the differing reactivity of the bromine and iodine substituents. For instance, treatment with ethyllithium preferentially targets the iodine, enabling further functionalization specifically at the 3-position. [] This control over reaction regiochemistry is crucial for constructing complex molecules with defined structures.

Q2: What is the significance of the reaction between this compound and ethyllithium?

A3: The reaction between this compound and ethyllithium is significant because it demonstrates the selective reactivity of the iodine substituent over the bromine substituent. [] This selectivity allows for the controlled generation of a specific thienyllithium species, which can be further reacted with various electrophiles to introduce desired functionalities at the 3-position of the thiophene ring. This reaction provides a valuable tool for the synthesis of complex thiophene derivatives with defined substitution patterns.

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